![molecular formula C21H17N5O2 B11034278 7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11034278.png)
7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Description
7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C21H17N5O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity
7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound classified within the quinazolinone family. This compound exhibits significant potential in various pharmacological applications due to its unique structural features, which include a fused quinazoline and dihydroquinazolinone moiety along with a furyl substituent. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Furyl Group | Contributes to the compound's unique reactivity and biological activity. |
Quinazoline Core | Known for its diverse pharmacological properties. |
Amino Group | Enhances interaction with biological targets. |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Studies have reported IC50 values indicating significant cytotoxic effects.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have highlighted the biological efficacy of similar quinazoline derivatives:
- A study on 4-Methylquinazoline derivatives showed significant antitumor properties, suggesting that structural modifications can enhance biological activity.
- Research on quinazolinone compounds indicated broad-spectrum biological activities including anti-HIV and anti-inflammatory effects .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Methylquinazoline | Lacks furyl substituent; retains quinazoline core | Antitumor properties |
2-Aminoquinazoline | Contains amino group; shows promise in various assays | Antimicrobial activity |
Furylquinazoline Derivatives | Incorporates furyl groups; explored for pharmacological activities | Diverse biological effects |
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cell proliferation and survival pathways. The presence of the furyl group may enhance binding affinity to these targets.
Properties
Molecular Formula |
C21H17N5O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H17N5O2/c1-12-14-5-2-3-6-16(14)24-21(23-12)26-20-22-11-15-17(25-20)9-13(10-18(15)27)19-7-4-8-28-19/h2-8,11,13H,9-10H2,1H3,(H,22,23,24,25,26) |
InChI Key |
SOWMNGYOGMGOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 |
Origin of Product |
United States |
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